![molecular formula C8H7FN2O2 B1175834 6-amino-8-fluoro-4H-1,4-benzoxazin-3-one CAS No. 1210635-69-0](/img/structure/B1175834.png)
6-amino-8-fluoro-4H-1,4-benzoxazin-3-one
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Overview
Description
Synthesis Analysis
The synthesis of benzoxazinoid derivatives, including compounds like "6-amino-8-fluoro-4H-1,4-benzoxazin-3-one," often involves the dehydration of dihydroxy-oxazines or cyclization reactions of nitroso-compounds with urea derivatives. These methods highlight the importance of electrophilic oxazinium salts in the formation of benzoxazinones and related structures (Sainsbury, 1991).
Molecular Structure Analysis
The molecular structure of benzoxazinoids is characterized by the presence of nitrogen substituents that determine their biological and chemical functionalities. Their antimicrobial potential, as well as their role as scaffolds for designing new compounds with enhanced properties, are influenced by these structural elements (de Bruijn et al., 2018).
Chemical Reactions and Properties
Benzoxazinoids undergo various chemical reactions, including reductions and electrophilic substitutions, owing to their reactive oxazine and benzoxazine rings. These reactions are crucial for the synthesis of derivatives with potential pharmacological probes and for understanding their biological activities (Bakhotmah & Al-Otaibi, 2020).
Physical Properties Analysis
The physical properties of benzoxazinoids, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structures. Fluorinated derivatives, in particular, exhibit unique properties due to the high electronegativity of fluorine atoms, which can improve stability and hydrophobic effects (Bakhotmah & Al-Otaibi, 2020).
Chemical Properties Analysis
The chemical properties of "6-amino-8-fluoro-4H-1,4-benzoxazin-3-one" and related benzoxazinoids include their reactivity towards nucleophiles and electrophiles, their potential for forming stable carbanions, and their applications in creating compounds with significant biological activity. These properties are crucial for their use in medicinal chemistry and the development of new pharmacological agents (Bakhotmah & Al-Otaibi, 2020).
Scientific Research Applications
Plant Defense and Antimicrobial Potential
- Benzoxazinoids in Plant Defense : Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants like maize and wheat, offering defense against biological threats. The 1,4-benzoxazin-3-one backbone, in particular, serves as a potential scaffold for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
Chemical Synthesis and Applications
- Synthesis of Benzoxazole Derivatives : Microwave-assisted synthesis has emerged as an efficient technique for the production of benzoxazole derivatives, a closely related class, showcasing the importance of such scaffolds in material science and medicinal chemistry. This review highlights the versatility of microwave techniques in enhancing the diversity of benzoxazole derivatives through various reaction conditions and starting materials (Özil & Menteşe, 2020).
Medicinal Chemistry and Drug Design
- Benzoxazine as a Privileged Scaffold : Benzoxazine derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. This underscores the benzoxazine scaffold's role as a versatile building block in medicinal chemistry for developing therapeutic candidates with desirable biological properties (Tang, Tan, Chen, & Wan, 2022).
Mechanism of Action
- By inhibiting PSII, this compound disrupts the normal functioning of photosynthesis, leading to reduced energy production and growth inhibition in plants .
- Ultimately, this disrupts the synthesis of carbohydrates and other essential metabolites in plants .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
properties
IUPAC Name |
6-amino-8-fluoro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDDKARXKYPEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one |
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